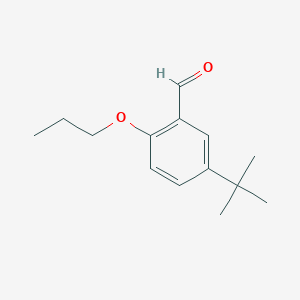

5-(Tert-butyl)-2-propoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-5-8-16-13-7-6-12(14(2,3)4)9-11(13)10-15/h6-7,9-10H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIBFAOXSVVQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 5 Tert Butyl 2 Propoxybenzaldehyde and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the most stable arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical behavior.

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the optimized geometry of molecules. conicet.gov.arresearchgate.net For a molecule like 5-(tert-butyl)-2-propoxybenzaldehyde, these calculations would typically be performed to find the lowest energy conformation. Methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O bond length | ~1.22 Å |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-O (propoxy) bond length | ~1.37 Å |

| O-C (propoxy) bond length | ~1.43 Å |

| C-C (tert-butyl) bond length | ~1.54 Å |

| Aldehyde C-C-O angle | ~124° |

| Ring C-C-C angles | ~118° - 122° |

Note: The data in this table is representative and based on typical values for similar structures calculated with DFT methods.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. numberanalytics.comwikipedia.orgacs.orgyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the propoxy group, while the LUMO is likely centered on the electron-withdrawing aldehyde group. conicet.gov.arresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.comrsc.orgresearchgate.net In the MEP of a substituted benzaldehyde (B42025), negative potential (typically colored red) is concentrated around the electronegative oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. conicet.gov.armdpi.com Regions of positive potential (blue) are generally found around the hydrogen atoms. This analysis helps in predicting sites for intermolecular interactions. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to gain a deeper understanding of charge distribution, hybridization, and intramolecular interactions such as hyperconjugation that contribute to the molecule's stability. conicet.gov.arresearchgate.net

Table 2: Calculated Electronic Properties for this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 3.5 D |

Note: These values are estimations based on calculations for analogous benzaldehyde derivatives.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Theoretical vibrational frequencies can be calculated using DFT methods. These calculations predict the positions of infrared (IR) and Raman bands corresponding to specific molecular vibrations, such as the characteristic C=O stretching of the aldehyde group, C-H stretching of the aromatic and aliphatic parts, and C-O stretching of the propoxy group. While there can be a systematic overestimation of frequencies in the gas phase calculations, scaling factors are often applied to achieve better agreement with experimental data. researchgate.net

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). conicet.gov.armdpi.comresearchgate.net These calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For this compound, transitions such as n → π* and π → π* are expected. researchgate.net The solvent environment can also be modeled to predict solvatochromic shifts. mdpi.comresearchgate.net

Theoretical calculations of NMR chemical shifts provide another layer of validation for the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts can be correlated with experimental data to confirm the assignment of signals in the NMR spectrum. For this compound, calculations would predict distinct signals for the protons and carbons of the tert-butyl, propoxy, and benzaldehyde moieties. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data (Representative)

| Spectroscopic Data | Predicted Value | Experimental Range |

| C=O Vibrational Frequency (IR) | ~1710 cm⁻¹ (scaled) | 1680-1700 cm⁻¹ |

| λmax (UV-Vis) | ~260 nm, ~320 nm | ~250-270 nm, ~310-330 nm |

| ¹H NMR Aldehyde Proton (δ) | ~9.9 ppm | 9.8 - 10.1 ppm |

| ¹³C NMR Carbonyl Carbon (δ) | ~192 ppm | 190 - 195 ppm |

Note: Predicted values are based on typical computational results for similar compounds and may vary depending on the level of theory and basis set used.

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT calculations can be used to map out the potential energy surface. This involves locating the structures of reactants, transition states, intermediates, and products. nih.gov

By calculating the energies of these species, reaction barriers (activation energies) can be determined, providing insights into the reaction kinetics. chemrxiv.org For example, a study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole identified three transition states corresponding to hemiaminal formation, internal rearrangement, and dehydration to form a Schiff base. nih.gov A similar approach could be applied to understand the reactivity of this compound with various reagents. The influence of the tert-butyl and propoxy substituents on the reaction mechanism and energetics could also be systematically investigated. nih.gov

Conformational Analysis and Non-Covalent Interactions

The conformation of substituted benzaldehydes is largely defined by the rotation of the formyl group (—CHO) around the C(aryl)—C(aldehyde) bond. This rotation is not free and is hindered by a rotational barrier, the magnitude of which is influenced by both steric and electronic effects of the ring substituents. benthamdirect.comproquest.com Computational studies, particularly using Density Functional Theory (DFT), have been extensively applied to calculate these rotational barriers in a wide range of substituted benzaldehydes. benthamdirect.comresearchgate.net The rotational barrier is defined as the energy difference between the planar ground state conformation (where the formyl group is coplanar with the aromatic ring, maximizing π-conjugation) and the perpendicular transition state. proquest.com

For para-substituted benzaldehydes, it has been shown that the rotational barrier correlates well with the electron-donating or electron-withdrawing nature of the substituent. proquest.com Electron-donating groups enhance π-conjugation between the ring and the carbonyl group, increasing the double-bond character of the C(aryl)—C(aldehyde) bond and thus raising the rotational barrier. proquest.comresearchgate.net In this compound, the situation is more complex due to the presence of an ortho-substituent. The ortho-propoxy group will exert a significant steric effect, potentially forcing the aldehyde group out of the plane of the ring in its ground state conformation. It also introduces additional electronic effects. Computational analysis is essential to untangle these competing steric and electronic influences and to determine the preferred conformations and the energy barriers separating them.

Interactive Table:

The functionalities within this compound—namely the polar carbonyl group, the aromatic π-system, and the ether oxygen—make it a candidate for participation in ion pairing and the formation of larger supramolecular assemblies. rsc.org Supramolecular structures are formed and held together by non-covalent interactions, including electrostatic forces, hydrogen bonding, and π–π stacking. rsc.org Computational methods are indispensable for studying these complex systems, as they can model the interactions between multiple molecules and predict the structure and stability of the resulting assemblies. researchgate.net

While direct studies on this compound are scarce, research on analogous systems provides insight. The carbonyl oxygen can act as a Lewis base, coordinating to metal cations. Computational modeling can predict the coordination geometry and binding energies for such interactions. Furthermore, the aromatic ring can interact with cations via cation–π interactions or with other aromatic systems to form stacked assemblies. researchgate.net Molecular dynamics (MD) simulations can be used to explore the dynamic behavior of these assemblies, revealing how individual molecules self-organize into larger, ordered structures in different environments. jchemrev.com These computational approaches are crucial for designing molecules that can form specific host-guest complexes or self-assemble into functional materials. rsc.org

Interactive Table:

Chemical Transformations and Functional Material Precursors Derived from 5 Tert Butyl 2 Propoxybenzaldehyde

Reactivity of the Aldehyde Group in Condensation and Addition Reactions

The aldehyde group is a cornerstone of the reactivity of 5-(tert-butyl)-2-propoxybenzaldehyde, participating readily in reactions that form new carbon-carbon and carbon-nitrogen bonds. Its electrophilic carbon atom is susceptible to nucleophilic attack, leading to a variety of condensation and addition products.

The condensation of this compound with primary amines provides a direct and efficient route to imines, commonly known as Schiff bases. This reaction typically proceeds by heating the aldehyde and amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. The resulting C=N double bond in the Schiff base products is a key functional group for the synthesis of various ligands and biologically active molecules. For instance, Schiff bases derived from substituted salicylaldehydes are well-known for their ability to form stable complexes with transition metals. researchgate.netsemanticscholar.org The synthesis is generally straightforward, involving refluxing the aldehyde and the corresponding amine in an alcohol solvent like methanol (B129727) or ethanol (B145695). nih.govmdpi.com

The general reaction is as follows:

This compound + R-NH₂ → 5-(tert-butyl)-2-propoxybenzylidene-R-amine + H₂O

The specific amines used can vary widely, allowing for the introduction of diverse functional groups into the final molecule. This versatility has been demonstrated in the synthesis of Schiff bases from analogous compounds like 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) with various anilines and other primary amines. mdpi.com

Table 1: Examples of Schiff Base Synthesis from Substituted Aldehydes This table is illustrative of typical reaction conditions for Schiff base formation, based on analogous starting materials.

| Aldehyde Reactant | Amine Reactant | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 3,4,5-trimethoxyaniline | Ethanol | Reflux, 4h | Substituted Iminophenol |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Aniline | Ethanol | Reflux, 4h | Substituted Iminophenol |

| 3-Formylacetylacetone | tert-butylamine | Methanol | Reflux, 1h | Enamine Tautomer |

| 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) | 4,4'-methylenedianiline | Ethanol | Reflux, catalytic p-toluenesulfonic acid | Bis-Schiff Base |

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org For this compound, this reaction provides a pathway to α,β-unsaturated products, which are valuable intermediates in organic synthesis. nih.gov The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.orgnih.gov

The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final conjugated product.

Common active methylene compounds for this reaction include:

Malononitrile (NC-CH₂-CN)

Diethyl malonate (EtOOC-CH₂-COOEt)

Cyanoacetic acid derivatives (NC-CH₂-COOH)

Table 2: Potential Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst/Solvent System | Expected Product Structure |

|---|---|---|

| Malononitrile | Piperidine/Ethanol | 2-(5-(tert-butyl)-2-propoxybenzylidene)malononitrile |

| Diethyl malonate | Piperidine, Acetic Acid/Benzene (B151609) | Diethyl 2-(5-(tert-butyl)-2-propoxybenzylidene)malonate |

| Meldrum's acid | Ammonium Acetate/Toluene | 5-(5-(tert-butyl)-2-propoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Beyond the Knoevenagel condensation, other carbon-carbon bond-forming reactions like the Wittig reaction or aldol (B89426) condensations can further expand the synthetic utility of the aldehyde group, leading to the formation of alkenes and β-hydroxy carbonyl compounds, respectively. vanderbilt.edu

The formyl group of this compound can be selectively transformed into a carboxylic acid or a primary alcohol without affecting the other functional groups on the aromatic ring.

Oxidation: The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. nih.gov Mild and selective oxidizing agents are required to prevent unwanted side reactions on the electron-rich aromatic ring. A common and effective method is the use of sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt. Another powerful system involves TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant, which operates under mild, biphasic conditions. nih.gov This method is known for its high efficiency and compatibility with sensitive functional groups. The product of this reaction is 5-(tert-butyl)-2-propoxybenzoic acid.

Reduction: The selective reduction of the aldehyde to the corresponding primary alcohol, (5-(tert-butyl)-2-propoxyphenyl)methanol, can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and convenient reagent for this purpose due to its mildness and high chemoselectivity for aldehydes and ketones. nih.govnih.gov More powerful reducing agents like lithium aluminum hydride (LAH) can also be used, though NaBH₄ is generally sufficient and safer to handle. nih.gov

Table 3: Selective Formyl Group Transformations

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄ | 5-(tert-butyl)-2-propoxybenzoic acid |

| Oxidation | TEMPO, Sodium hypochlorite (NaOCl) | 5-(tert-butyl)-2-propoxybenzoic acid |

| Reduction | Sodium borohydride (NaBH₄), Methanol | (5-(tert-butyl)-2-propoxyphenyl)methanol |

| Reduction | Lithium aluminum hydride (LAH), THF | (5-(tert-butyl)-2-propoxyphenyl)methanol |

Derivatization Strategies via Aromatic Ring Functionalization

While the aldehyde group offers a primary site for reactivity, the aromatic ring itself can be functionalized to introduce new substituents, further diversifying the molecular scaffold.

Electrophilic aromatic substitution (EAS) allows for the direct introduction of functional groups onto the benzene ring. The outcome of these reactions is governed by the directing effects of the existing substituents: the 2-propoxy group and the 5-tert-butyl group.

2-Propoxy Group: As an alkoxy group, it is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance.

5-tert-Butyl Group: As an alkyl group, it is a weak activating group and also an ortho, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.com

The combined influence of these two groups dictates the position of incoming electrophiles. The propoxy group is the more powerful activator and will primarily control the regioselectivity. The positions ortho to the propoxy group are C3 and C1 (ipso), and the para position is C5, which is already substituted. The positions ortho to the tert-butyl group are C4 and C6. The strong activating effect of the propoxy group directs electrophiles to the C3 position. The C4 position is also activated, being para to the propoxy group. However, the bulky tert-butyl group at C5 may sterically hinder attack at the adjacent C4 and C6 positions. Therefore, substitution is most likely to occur at the C3 position.

Potential EAS reactions include:

Nitration: Using nitric acid with a catalyst, a nitro (-NO₂) group can be introduced, likely at the C3 position to form 5-(tert-butyl)-3-nitro-2-propoxybenzaldehyde. nih.govscirp.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid would yield the corresponding 3-halo derivative.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C, C-N, and C-O bonds. To utilize these reactions, the aromatic ring of this compound must first be functionalized with a halide (e.g., Br, I) or a triflate group, typically via electrophilic aromatic substitution as described above. A halogenated derivative, such as 3-bromo-5-(tert-butyl)-2-propoxybenzaldehyde, becomes a versatile precursor for numerous coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples an organohalide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov By coupling a halogenated derivative of the title compound with various aryl or alkyl boronic acids, a wide range of biaryl and alkyl-aryl structures can be synthesized. nih.govresearchgate.net

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orgrug.nl It is a highly general method for synthesizing aryl amines and has largely replaced harsher traditional methods. wikipedia.org This would allow for the introduction of primary or secondary amines onto the aromatic ring.

Buchwald-Hartwig Etherification (C-O Bond Formation): A variation of the amination reaction allows for the formation of diaryl ethers by coupling an aryl halide with a phenol (B47542). This could be used to attach further aryl groups to the core structure via an ether linkage.

Table 4: Potential Cross-Coupling Reactions of a Halogenated Derivative Assuming the starting material is 3-Bromo-5-(tert-butyl)-2-propoxybenzaldehyde

| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Carbon-Carbon | Biaryl derivative |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaO-t-Bu | Carbon-Nitrogen | Aryl amine derivative |

| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂, t-Bu₃P, Cs₂CO₃ | Carbon-Oxygen | Diaryl ether derivative |

Utilization in the Synthesis of Advanced Ligand Systems and Polymer Architectures

The strategic placement of tert-butyl and propoxy groups on the benzaldehyde (B42025) scaffold imparts unique steric and electronic characteristics to this compound. These features make it a valuable building block in the synthesis of sophisticated molecular structures, including advanced ligand systems and functional polymer architectures. Its aldehyde functionality serves as a key reactive site for constructing larger, more complex molecules with tailored properties.

Design and Synthesis of Unsymmetrical Salen-Type Ligands Incorporating the Substituted Benzaldehyde Moiety

The synthesis of unsymmetrical Salen-type ligands, which feature two distinct salicylaldehyde-derived units, allows for the fine-tuning of the steric and electronic environment around a coordinated metal center. northwestern.edu A common and high-yield (80-90%) strategy involves a stepwise approach under mild conditions. northwestern.eduresearchgate.net This method typically begins with the selective protection of one amino group of a vicinal diamine (such as 1,2-diaminocyclohexane or ethylenediamine) using anhydrous hydrochloric acid to form a mono-ammonium salt. northwestern.edunih.gov This intermediate then reacts with one equivalent of a substituted benzaldehyde, like this compound, to form a mono-imine product. northwestern.edu Subsequent deprotection of the remaining amino group and reaction with a second, different benzaldehyde derivative in the presence of a base like triethylamine (B128534) yields the desired unsymmetrical Salen-type ligand. northwestern.eduresearchgate.net

The incorporation of the this compound moiety specifically introduces a bulky tert-butyl group, which can enforce a particular geometry on the resulting metal complex and influence its catalytic activity. The electron-donating propoxy group can modulate the electronic properties of the ligand and the reactivity of the metal center it coordinates. beilstein-journals.org This synthetic flexibility allows for the creation of a wide array of ligands with easily tunable properties for applications in asymmetric catalysis. northwestern.edu Mechanochemical methods, using grinding or ball milling, have also been reported as an efficient, solvent-free alternative for synthesizing these ligands in good yields. nih.govbeilstein-journals.org

Table 1: Synthetic Approaches for Unsymmetrical Salen-Type Ligands

| Method | Description | Key Features | Yield |

|---|---|---|---|

| Stepwise Solution-Phase | Involves selective protection of a diamine, followed by sequential condensation with two different benzaldehyde derivatives. northwestern.eduresearchgate.net | High-yield, mild conditions, allows for precise control over the final structure. northwestern.edu | 80-90% northwestern.edu |

| Mechanochemical Synthesis | A one-pot, two-step synthesis using grinding or ball milling without the need for bulk solvents. nih.gov | Environmentally friendly, good yields, stable mono-imine ammonium salt intermediates. nih.gov | 72-95% nih.gov |

Precursors for Macrocyclic Compounds and Supramolecular Hosts (e.g., Calixarenes with related substitution patterns)

The aldehyde group of this compound is a versatile functional handle for constructing linear precursors that can undergo cyclization to form macrocyclic compounds. Macrocycles are large ring-like molecules that are fundamental in host-guest chemistry and have applications as drugs and catalysts. nih.gov The synthesis of these structures often involves the reaction of dialdehydes or other bifunctional monomers.

While direct polymerization of this compound into a macrocycle is not typical, it can be chemically modified to serve as a key component in a macrocyclization strategy. For instance, it can react with amines to form imine-containing linear oligomers which can then be cyclized. The presence of the bulky tert-butyl group is a common feature in precursors for supramolecular hosts like calixarenes, where it influences the shape of the molecule's cavity and its solubility. Similarly, the 5-tert-butyl group in a benzaldehyde-derived macrocycle precursor would be expected to impact the conformational rigidity and binding properties of the final host molecule. The propoxy group enhances lipophilicity, which can be crucial for solubility in organic media and for interactions with nonpolar guest molecules.

A general approach involves designing a linear molecule with reactive functional groups at both ends that can be joined together in a final ring-closing step. core.ac.uk The this compound moiety can be incorporated into this linear chain to impart specific steric and electronic properties to a segment of the final macrocycle.

Table 2: Design Principles for Macrocycle Precursors Using Substituted Benzaldehydes

| Feature | Role of this compound | Desired Property in Macrocycle |

|---|---|---|

| Reactive Handle | The aldehyde group allows for coupling reactions (e.g., with amines) to build a linear precursor chain. | Enables the formation of the large ring structure. |

| Steric Bulk | The tert-butyl group provides significant steric hindrance. | Controls the conformation of the macrocycle, influences the size and shape of the binding cavity. |

| Solubility Modification | The propoxy and tert-butyl groups increase lipophilicity. | Enhances solubility in nonpolar solvents, which is often required during synthesis and for specific applications. |

| Electronic Tuning | The electron-donating propoxy group can influence the reactivity of adjacent groups. | Modulates the binding affinity of the macrocyclic host for specific guests. |

Monomers for Polymerization Reactions and Functional Material Scaffolds

This compound possesses the necessary functionality to act as a monomer in various polymerization reactions, particularly condensation polymerizations. The aldehyde group can react with other monomers containing active hydrogen atoms, such as phenols or amines, to form new covalent bonds and build a polymer chain.

For example, in a reaction with a phenol under acidic or basic conditions, it could participate in the formation of a phenolic resin (a class of thermosetting polymers). In this context, the benzaldehyde derivative would act as a cross-linking agent or a modifying monomer. The incorporation of the this compound unit into the polymer backbone would directly influence the properties of the resulting material. The bulky tert-butyl group can increase the thermal stability and rigidity of the polymer while also potentially creating microporosity by disrupting efficient chain packing. The propoxy group can enhance the polymer's solubility in organic solvents and lower its melting point or glass transition temperature compared to an unsubstituted equivalent.

Such functional polymers could find use in applications where specific thermal properties, solubility, or chemical resistance are required. The synthesis of polymers from functionalized monomers like tertiary-butyl acrylate (B77674) demonstrates the principle of using bulky side groups to control polymer properties. samipubco.com Similarly, the covalent linking of functional molecules, such as antioxidants containing tert-butyl phenol groups, to a polymer backbone is a known strategy for creating advanced functional materials. cnr.it

Table 3: Potential Properties of Polymers Derived from this compound

| Property | Influence of the Monomer Structure | Potential Application |

|---|---|---|

| Thermal Stability | The rigid aromatic ring and bulky tert-butyl group can hinder thermal degradation. | High-performance plastics, coatings. |

| Solubility | The propoxy and tert-butyl groups increase affinity for organic solvents. | Processable polymers for films and fibers. |

| Chemical Resistance | The sterically hindered structure can protect the polymer backbone from chemical attack. | Materials for harsh chemical environments. |

| Porosity | The bulky tert-butyl group can inhibit dense packing of polymer chains. | Materials for gas separation or storage. |

Catalytic Applications and Mechanistic Studies of 5 Tert Butyl 2 Propoxybenzaldehyde Derivatives

Role in Organocatalysis and Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts for various transformations. Benzaldehyde (B42025) derivatives are central to many organocatalytic reactions, particularly in asymmetric synthesis where the formation of chiral molecules is the primary goal.

A cornerstone of organocatalysis is the activation of carbonyl compounds through the formation of iminium ions. In this process, a chiral amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

Derivatives of 5-(tert-butyl)-2-propoxybenzaldehyde can be utilized in such catalytic cycles. The presence of the electron-donating propoxy group at the ortho position can influence the electronic properties of the benzaldehyde, potentially affecting the rate and efficiency of iminium ion formation. The bulky tert-butyl group at the para position can impart specific steric hindrance, which can be beneficial for controlling the stereochemical outcome of the reaction.

Table 1: Influence of Substituents on Iminium Ion Catalysis

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

|---|---|---|---|---|

| Propoxy | ortho | Electron-donating | Moderate | Modulates electrophilicity of the iminium ion |

Mechanistic studies on related systems have shown that the stereoselectivity of these reactions is highly dependent on the structure of both the chiral amine catalyst and the aldehyde substrate. The specific substitution pattern of this compound would be expected to create a unique catalytic pocket, guiding the incoming nucleophile to a specific face of the molecule and leading to high enantioselectivity.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While classic examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine, there is growing interest in developing new auxiliaries from readily available starting materials like substituted benzaldehydes.

A derivative of this compound could be condensed with a chiral amine to form a chiral Schiff base. This new chiral entity could then be used as a ligand or a catalyst in its own right. For instance, salicylaldehyde (B1680747) derivatives, which are structurally related due to the ortho-oxygen substituent, have been used in the synthesis of chiral chromane (B1220400) derivatives through asymmetric amine-catalyzed reactions. nih.gov The steric and electronic properties of the tert-butyl and propoxy groups in this compound could offer unique advantages in terms of solubility, stability, and stereochemical control in such applications.

Integration into Metal-Based Catalysis Systems

In addition to organocatalysis, derivatives of this compound can play a significant role in metal-based catalysis, primarily by serving as precursors to ligands that coordinate with transition metals.

The aldehyde functionality of this compound is a versatile handle for synthesizing a wide variety of ligands. For example, condensation with chiral amines or diamines can yield chiral Schiff base ligands. These ligands are particularly effective in coordinating with transition metals like nickel, copper, and manganese to form catalysts for oxidation reactions. nih.govmdpi.com

The electronic nature of the substituents on the benzaldehyde ring can fine-tune the properties of the resulting metal complex. The electron-donating propoxy group would increase the electron density on the metal center, which can be beneficial in certain catalytic cycles, such as oxidative additions in cross-coupling reactions. The steric bulk of the tert-butyl group can create a well-defined coordination sphere around the metal, influencing the selectivity of the catalytic transformation.

Table 2: Potential Applications of this compound-Derived Ligands in Metal Catalysis

| Reaction Type | Metal Center | Role of Ligand | Potential Advantage of Substituents |

|---|---|---|---|

| Asymmetric Oxidation | Mn, Ni | Stereocontrol, stabilization of high-valent species | Steric bulk for enantioselectivity, electronic tuning of redox potential |

| Cross-Coupling | Pd, Ni | Control of reductive elimination, catalyst stability | Electron-donating group can promote oxidative addition |

For instance, Schiff base complexes of nickel have been shown to be effective catalysts for the oxidation of styrene (B11656) to benzaldehyde. mdpi.com A ligand derived from this compound could potentially enhance the activity and selectivity of such a catalyst.

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling. Benzaldehyde derivatives can be incorporated into solid supports, such as polymers or mesoporous silica (B1680970), to create heterogeneous catalysts. For example, benzaldehyde-functionalized polymers have been synthesized and used to create vesicles and other nanostructures. nih.gov These materials can then be used to immobilize catalytically active metal nanoparticles.

The aldehyde group can be used as an anchor point to covalently attach the catalyst to the support. The resulting material would benefit from the stability and recyclability of a heterogeneous system, while the specific substitution pattern of the benzaldehyde unit could still influence the catalytic activity at the molecular level. For instance, a polymer functionalized with this compound could be used to support palladium nanoparticles for hydrogenation reactions, with the polymer backbone providing a specific microenvironment for the catalytic process. mdpi.com

Fundamental Mechanistic Investigations of Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Derivatives of this compound can serve as valuable probes in mechanistic studies. For example, in organocatalytic reactions involving iminium ion formation, the rate of the reaction can be correlated with the electronic properties of the benzaldehyde derivative. By comparing the reactivity of this compound with other substituted benzaldehydes, it is possible to quantify the electronic and steric effects of the propoxy and tert-butyl groups.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states of reactions involving derivatives of this compound. These studies can provide insights into the origin of stereoselectivity and the role of non-covalent interactions between the substrate, catalyst, and reagents. researchgate.net Such fundamental investigations are essential for the rational design of new and more efficient catalytic systems.

Kinetic Studies and Reaction Pathway Elucidation

No published research is available that details kinetic studies or elucidates the reaction pathways for catalytic processes involving derivatives of this compound.

Spectroscopic Characterization of Catalytic Intermediates

There is no available literature describing the spectroscopic characterization (e.g., NMR, IR, UV-Vis, X-ray crystallography) of catalytic intermediates formed from this compound derivatives.

Table of Compounds

Since no specific derivatives or related compounds in a catalytic context were identified for this compound, a table of compounds cannot be generated.

Future Research Trajectories and Emerging Applications of 5 Tert Butyl 2 Propoxybenzaldehyde

Innovations in Synthetic Methodologies for Complex Derivatives

The development of novel and efficient synthetic routes to complex derivatives of 5-(tert-butyl)-2-propoxybenzaldehyde is a primary area of future research. While the parent molecule can be conceptualized as being accessible through a Williamson ether synthesis from its corresponding hydroxybenzaldehyde precursor, the creation of more intricate architectures will necessitate more advanced synthetic strategies. masterorganicchemistry.comvaia.comfrancis-press.comkhanacademy.org

Future synthetic endeavors will likely focus on:

Late-Stage Functionalization: Developing catalytic methods for the selective functionalization of the aromatic ring and the propoxy chain. This could involve C-H activation strategies to introduce additional substituents, thereby tuning the electronic and steric properties of the molecule for specific applications. nih.govchemrxiv.org

One-Pot and Tandem Reactions: Designing multi-step, one-pot procedures to construct complex derivatives from simple starting materials, enhancing synthetic efficiency and reducing waste. acs.org Such approaches could integrate the formation of the benzaldehyde (B42025) core with subsequent derivatization steps.

Flow Chemistry: Utilizing microreactor technologies for the continuous and controlled synthesis of this compound and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, and reaction optimization.

These innovative synthetic approaches will be crucial for accessing a diverse library of derivatives with tailored properties.

Advanced Computational Approaches for Predictive Design and Reaction Engineering

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of reactions and applications involving this compound. Advanced computational models can provide deep mechanistic insights and guide experimental efforts.

Key areas for computational investigation include:

Predictive Reaction Modeling: Employing machine learning and quantum chemical methods to predict the outcomes and kinetics of reactions involving this compound. nih.govnih.gov This can aid in the design of efficient synthetic routes and the optimization of reaction conditions.

Mechanism Elucidation: Using computational tools to investigate the mechanisms of catalytic and non-catalytic reactions, providing a fundamental understanding of the role of the tert-butyl and propoxy substituents in directing reactivity. materialsciencejournal.org

In Silico Design of Functional Molecules: Designing novel derivatives with specific electronic, optical, or self-assembling properties through computational screening before their synthesis. acs.orgchemrxiv.org

The integration of computational and experimental approaches will enable a more rational and efficient exploration of the chemical space around this versatile scaffold.

Development of Novel Functional Materials and Supramolecular Assemblies

The unique combination of a bulky, hydrophobic tert-butyl group and a flexible propoxy chain makes this compound an attractive building block for the construction of novel functional materials and supramolecular assemblies.

Future research in this area could explore:

Liquid Crystals and Polymers: Incorporating the this compound moiety into liquid crystalline structures or as a monomer in polymerization reactions. researchgate.netejournal.by The steric bulk of the tert-butyl group can influence the packing and phase behavior of these materials, potentially leading to novel optical or electronic properties.

Self-Assembling Systems: Designing amphiphilic derivatives that can self-assemble in solution to form well-defined nanostructures such as micelles, vesicles, or fibers. nih.govrsc.orgnih.gov These assemblies could find applications in drug delivery, sensing, or catalysis.

Stimuli-Responsive Materials: Creating materials that can change their properties in response to external stimuli such as light, pH, or temperature. rsc.orgchemrxiv.orgnih.govmdpi.com The aldehyde functionality and the potential for modifying the aromatic ring and propoxy chain provide ample opportunities for incorporating stimuli-responsive elements.

The exploration of these avenues could lead to the development of advanced materials with applications in electronics, photonics, and biotechnology.

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The full potential of this compound will be realized through a synergistic approach that integrates the expertise of organic chemists, materials scientists, and computational chemists. This interdisciplinary collaboration will be essential for the rational design, synthesis, and characterization of new molecules and materials with desired functions.

This synergistic approach will enable a feedback loop where:

Computational Design: Novel derivatives with promising properties are first designed and evaluated in silico.

Synthetic Realization: Efficient and scalable synthetic routes to the most promising candidates are then developed by organic chemists.

Materials Characterization: The physical and chemical properties of the newly synthesized compounds are thoroughly characterized by materials scientists.

Iterative Refinement: The experimental results are used to refine the computational models, leading to the design of even more advanced and functional systems.

Through this integrated research paradigm, this compound is poised to become a valuable platform for the development of next-generation technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(tert-butyl)-2-propoxybenzaldehyde in laboratory settings?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) to introduce the tert-butyl and propoxy groups. Optimize reaction parameters such as catalyst loading (e.g., Pd₂(dba)₃/BINAP systems), solvent choice (e.g., toluene), and temperature to maximize yield . Purification via column chromatography or recrystallization is advised.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR (¹H, ¹³C) : Assign peaks for the tert-butyl group (δ ~1.3 ppm for CH₃, singlet) and aldehyde proton (δ ~10 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, as demonstrated for tert-butyl-substituted benzaldehyde analogs .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Storage : Keep in tightly sealed containers in dry, well-ventilated areas to prevent oxidation or moisture ingress .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Implement fume hoods for aerosol prevention .

- Disposal : Treat as hazardous waste; consult local regulations for licensed disposal companies .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the electronic and steric properties of this compound in catalytic applications?

- Methodology :

- Steric Effects : The tert-butyl group creates steric hindrance, reducing accessibility to the aldehyde carbonyl in reactions (e.g., nucleophilic additions). Compare reactivity with less bulky analogs (e.g., 2-propoxybenzaldehyde) .

- Electronic Effects : Use Hammett constants (σ) to quantify electron-donating effects. Computational studies (DFT) can map electron density distribution .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?

- Methodology :

- Control Experiments : Systematically vary catalyst loading, solvent polarity, and temperature to identify optimal conditions .

- Intermediate Analysis : Characterize reaction intermediates via LC-MS or in situ IR to detect side products or degradation pathways .

- Reproducibility : Validate protocols using standardized reagents and replicate experiments across multiple labs.

Q. What computational approaches are suitable for modeling the reactivity of this compound in organometallic complexes?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions (e.g., ligand exchange in Pd complexes). Use software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in polar vs. nonpolar media .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported antioxidant activity of tert-butyl-substituted benzaldehydes?

- Methodology :

- Comparative Studies : Test this compound alongside analogs (e.g., 5-tert-butyl-2,3-dihydroxybenzaldehyde) under identical conditions (e.g., DPPH radical scavenging assays) .

- Structural Analysis : Correlate hydroxyl group positioning (ortho vs. para to aldehyde) with antioxidant efficacy using regression models .

Experimental Design Considerations

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodology :

- Stability Testing : Monitor degradation via HPLC under varying conditions (light, humidity, temperature). Use argon/vacuum sealing to inhibit oxidation .

- Additives : Incorporate stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent radical-mediated decomposition .

Ecological and Toxicological Profiling

Q. How can researchers assess the environmental impact of this compound?

- Methodology :

- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀) .

- Biodegradation : Use OECD 301F respirometry tests to evaluate microbial degradation rates in soil/water matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.